Anthracene, 2-methyl-9-nitro-
Overview
Description
Anthracene, 2-methyl-9-nitro- is a derivative of anthracene, an aromatic hydrocarbon consisting of three fused benzene rings. This compound is characterized by the presence of a methyl group at the 2-position and a nitro group at the 9-position. Anthracene derivatives are known for their interesting photophysical and photochemical properties, making them valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of anthracene derivatives, including Anthracene, 2-methyl-9-nitro-, often involves Friedel-Crafts reactions, aromatic cyclodehydration, and metal-catalyzed reactions with alkynes . For instance, the nitration of anthracene can be achieved by suspending finely powdered anthracene in glacial acetic acid and adding concentrated nitric acid slowly while maintaining the reaction temperature below 30°C . The resulting product is then purified through recrystallization.
Industrial Production Methods
Industrial production methods for anthracene derivatives typically involve large-scale nitration and methylation processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Anthracene, 2-methyl-9-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid for nitration, sodium hydroxide for purification, and various reducing agents for reduction reactions. The conditions often involve controlled temperatures and specific solvents to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can produce a wide range of functionalized anthracene compounds .
Scientific Research Applications
Anthracene, 2-methyl-9-nitro- has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of Anthracene, 2-methyl-9-nitro- involves its interaction with molecular targets through its nitro and methyl groups. These interactions can lead to various biological effects, such as inhibition of specific enzymes or disruption of cellular processes. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Anthracene, 2-methyl-9-nitro- include other nitro-substituted anthracenes and methyl-substituted anthracenes. Examples include 9-nitroanthracene and 2-methylanthracene .
Uniqueness
What sets Anthracene, 2-methyl-9-nitro- apart is the combination of both nitro and methyl groups, which imparts unique chemical and physical properties.
Properties
IUPAC Name |
2-methyl-9-nitroanthracene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2/c1-10-6-7-12-9-11-4-2-3-5-13(11)15(16(17)18)14(12)8-10/h2-9H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKSYMZYLGVAKGT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C3=CC=CC=C3C=C2C=C1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80145423 | |
Record name | Anthracene, 2-methyl-9-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80145423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102630-62-6 | |
Record name | Anthracene, 2-methyl-9-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102630626 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Anthracene, 2-methyl-9-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80145423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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